Romidepsin is produced through both natural and synthetic methods. Originally isolated from the bacterium Chromobacterium violaceum, its structure was elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance and X-ray crystallography. It falls under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases, enzymes responsible for removing acetyl groups from histones, thereby influencing gene expression.
Romidepsin can be synthesized through several methods:
Romidepsin is characterized by a complex bicyclic structure that incorporates both peptide and ester linkages. Its molecular formula is , with a molecular weight of approximately 430.55 g/mol. The structure features a unique arrangement that allows it to effectively interact with histone deacetylases, particularly through its thiol group which plays a crucial role in binding .
Romidepsin primarily functions through its inhibition of histone deacetylases, leading to increased acetylation of histones and subsequent modulation of gene expression. The compound's mechanism involves reversible binding to the active site of these enzymes, preventing substrate access. The interaction with zinc ions in the enzyme's active site is critical for its inhibitory action .
Additionally, romidepsin can undergo reduction reactions that enhance its potency against specific histone deacetylase isoforms, particularly class I enzymes like HDAC1 and HDAC2 .
The mechanism by which romidepsin exerts its therapeutic effects involves several key processes:
These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.
Romidepsin has been primarily utilized in oncology as a treatment for:
In addition to its established uses in cancer therapy, ongoing research explores its potential applications in other malignancies and non-cancerous conditions related to dysregulation of histone acetylation.
Romidepsin (FK228, FR901228) is a structurally unique bicyclic depsipeptide natural product with potent anticancer activity. Its molecular formula is C~24~H~36~N~4~O~6~S~2~ (molecular weight: 540.2 Da). The core structure comprises:
The disulfide bond is critical for its prodrug mechanism. In its oxidized form, romidepsin is cell-permeable. Intracellular reduction by glutathione cleaves the disulfide, generating a dithiol species. The free thiol of the fatty acid moiety then chelates Zn^2+^ in the active site of class I histone deacetylases (HDACs), enabling potent inhibition (Ki in the nanomolar range for HDAC1/2) [4] [6] [10]. Conformational analysis reveals that disulfide reduction induces a structural rearrangement, positioning the aliphatic thiol chain for optimal HDAC binding [4].
Table 1: Key Structural Features of Romidepsin
Structural Element | Chemical Component | Functional Role |
---|---|---|
Amino Acid Backbone | D-Val, D-Cys, (Z)-Dehydrobutyrine, L-Val | Forms bicyclic scaffold; stereochemistry crucial for bioactivity |
Fatty Acid Chain | (3S,4E)-3-Hydroxy-7-mercapto-4-heptenoic acid | Provides thiol for Zn^2+^ chelation; E-configuration at C4-C5 essential |
Macrocyclic Linkages | 16-membered lactone (ester bond) | Stabilizes conformation; enables membrane permeability |
Disulfide Bridge | Between D-Cys-SH and fatty acid-SH | Serves as redox-sensitive prodrug switch; reduced intracellularly to active form |
Romidepsin is biosynthesized by the soil bacterium Chromobacterium violaceum strain No. 968 via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The gene cluster (dep, spanning 36.4 kb) contains 14 open reading frames, with nine encoding core biosynthetic enzymes [1] [5]:
The assembly line follows an unusual NRPS-PKS-NRPS logic:
Table 2: Core Genes in the Romidepsin (dep) Biosynthetic Cluster
Gene | Protein Function | Domain Organization | Role in Biosynthesis |
---|---|---|---|
depA | NRPS | C-A-T-TE | Activates and incorporates L-valine |
depB | PKS (AT-deficient) | KS-AT°-KR-ACP | Elongates cysteine starter unit; lacks integrated AT domain |
depC | PKS (AT-deficient) | KS-AT°-DH-ER-KR-ACP | Adds second malonyl unit; introduces E-double bond |
depD | NRPS | C-A-T | Activates and incorporates D-valine |
depE | NRPS | C-A-T | Activates and incorporates D-cysteine |
depH | FAD-dependent oxidoreductase | Pyridine nucleotide-disulfide oxidoreductase | Forms disulfide bond (post-cyclization oxidation) |
fabD1/fabD2 | Malonyl-CoA acyltransferase | Trans-AT | Trans-complements AT-deficient DepB/DepC modules |
The structural complexity of romidepsin—including multiple chiral centers, a sensitive disulfide, and labile depsipeptide bonds—makes total synthesis challenging. Key synthetic strategies focus on:
Macrocyclization Strategies
Disulfide Bond Formation
Key Synthetic Improvements
Table 3: Comparative Synthetic Routes to Romidepsin
Strategy | Key Features | Yield | Advantages/Limitations |
---|---|---|---|
Li (1996) | Macrolactamization; iodine oxidation | 0.8% | First total synthesis; low yield due to linear approach |
Greshock (2008) | Macrolactonization; optimized iodine oxidation | 2.5% | Improved yield; minimized epimerization |
Narita (2009) | Convergent fragments; Evans aldol for fatty acid chain | 1.2% | High stereoselectivity; complex protecting groups |
Rajan (IN2015CH05640) | Solid-phase peptide synthesis; late-stage solution cyclization | 5.1%* | Scalable for GMP production; fewer purifications |
SP-4 (2011) | Trityl thiol protection; sequential deprotection/oxidation | 3.7% | Prevents dimerization; requires orthogonal protection |
*Reported for longest linear sequence
Structure-Activity Relationship (SAR) Insights
Synthetic analogs reveal critical pharmacophores:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: